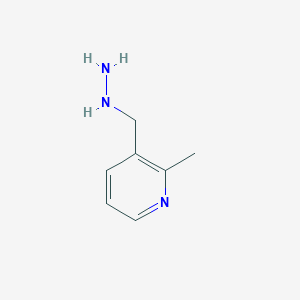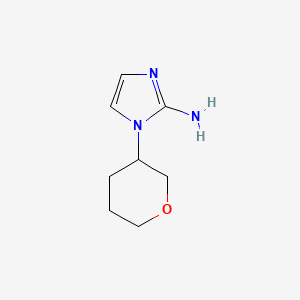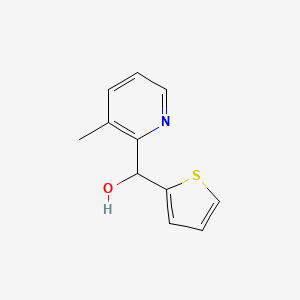
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol: is an organic compound with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol . This compound features a pyridine ring substituted with a methyl group at the 3-position and a thiophene ring attached to a methanol group at the 2-position. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 3-methylpyridine with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of heterocyclic compounds and can be used in the study of reaction mechanisms and synthesis pathways.
Biology and Medicine: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (4-Ethoxy-3-methylpyridin-2-yl)methanol
- (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride
Comparison:
- (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct chemical and physical properties.
- (4-Ethoxy-3-methylpyridin-2-yl)methanol and (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride have different substituents on the pyridine ring, leading to variations in reactivity and potential applications.
Propiedades
Fórmula molecular |
C11H11NOS |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(3-methylpyridin-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-2-6-12-10(8)11(13)9-5-3-7-14-9/h2-7,11,13H,1H3 |
Clave InChI |
HXUSMOKIDMEGDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C(C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


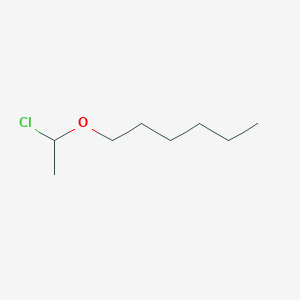
![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)


![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)
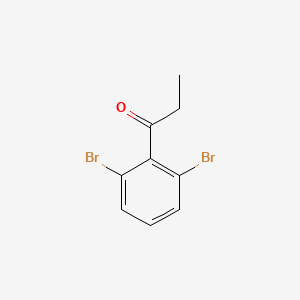

![2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)

